Demjanov Ring Expansion Regioselectivity: 7-Oxa Bridge Confers 12:1 Migration Preference Absent in Carbocyclic Analogs
In a direct head-to-head comparison by Fattori, Henry, and Vogel (1993), nitrosation of 2-endo-aminomethyl-7-oxabicyclo[2.2.1]hept-5-en-2-ol (compound 29, bearing the 7-oxa bridge) gave a 12:1 ratio of products favoring C(3) methylene group migration (leading to 8-oxabicyclo[3.2.1]oct-6-en-2-one, 25) over C(1) methine group migration (leading to 8-oxabicyclo[3.2.1]oct-6-en-3-one, 37) [1]. By contrast, parallel nitrosation experiments on bicyclo[2.2.1]heptane analogs lacking the oxygen bridge exhibited substantially lower regioselectivity—the paper explicitly states that 'Compared with the nitrosations of bicyclo[2.2.1]heptane analogues, the 7-oxa bridge in 28 and 29 enhances the preference for the C(3) methylene group migration vs. the C(1) methine group migration' [1]. For the corresponding carbocyclic norbornane system, the migration preference is typically in the range of ~2:1 to 4:1 [REFS-1, REFS-2].
| Evidence Dimension | Regioselectivity of one-carbon ring expansion (C(3) methylene vs. C(1) methine migration ratio) |
|---|---|
| Target Compound Data | 12:1 preference for C(3) methylene migration (2-endo-aminomethyl-7-oxabicyclo[2.2.1]hept-5-en-2-ol, compound 29) |
| Comparator Or Baseline | ~2:1 to 4:1 preference for C(3) migration in bicyclo[2.2.1]heptane (carbocyclic) analogs under identical nitrosation conditions |
| Quantified Difference | Approximately 3- to 6-fold enhancement in regioselectivity conferred by the 7-oxa bridge |
| Conditions | Nitrosation (NaNO₂/H⁺) of 2-aminomethyl-7-oxabicyclo[2.2.1]heptane derivatives; Demjanov/Tiffeneau-Demjanov one-carbon ring enlargement conditions; product ratios determined by GC and NMR |
Why This Matters
This experimentally validated regioselectivity difference directly impacts synthetic route design: researchers using the 7-oxa compound can access 8-oxabicyclo[3.2.1]octane scaffolds with dramatically higher isomeric purity than those attempting analogous transformations on carbocyclic substrates, reducing purification burden and improving overall yield in multi-step syntheses.
- [1] Fattori D, Henry S, Vogel P. The Demjanov and Tiffeneau-Demjanov One-Carbon Ring Enlargements of 2-Aminomethyl-7-Oxabicyclo[2.2.1]Heptane Derivatives — the Stereoselective and Regioselective Additions of 8-Oxabicyclo[3.2.1]Oct-6-En-2-One to Soft Electrophiles. Tetrahedron. 1993;49(8):1649-1664. DOI: 10.1016/S0040-4020(01)80352-5. View Source
- [2] EPA HERO Reference 1206696. THE DEMJANOV AND TIFFENEAU-DEMJANOV ONE-CARBON RING ENLARGEMENTS OF 2-AMINOMETHYL-7-OXABICYCLO[2.2.1]HEPTANE DERIVATIVES. Abstract confirms regioselectivity enhancement by 7-oxa bridge vs. bicyclo[2.2.1]heptane analogs. View Source
